Styramate

Catalog No.
S544027
CAS No.
94-35-9
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styramate

CAS Number

94-35-9

Product Name

Styramate

IUPAC Name

(2-hydroxy-2-phenylethyl) carbamate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)

InChI Key

OCSOHUROTFFTFO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Styramate

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)O

The exact mass of the compound Styramate is 181.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115889. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Styramate (CAS 94-35-9), chemically designated as 2-hydroxy-2-phenylethyl carbamate, is a centrally acting skeletal muscle relaxant and anticonvulsant belonging to the carbamate class. Unlike traditional barbiturate-like depressants, Styramate is engineered to interrupt nerve transmission selectively within the spinal cord and brain stem, rather than acting directly at the neuromuscular junction[1]. With a molecular weight of 181.19 g/mol and a well-defined solubility profile, it offers a stable precursor for both solid oral dosage forms and advanced controlled-release delivery systems. For pharmaceutical procurement, Styramate represents a highly targeted active pharmaceutical ingredient (API) that provides robust spasmolytic activity without the severe sedative liabilities commonly associated with earlier-generation carbamate derivatives [2].

Generic substitution of Styramate with closely related carbamates, such as meprobamate or its prodrug carisoprodol, frequently fails due to profound differences in off-target central nervous system (CNS) depression and metabolic fate [1]. While carisoprodol effectively relaxes muscle tissue, it is rapidly metabolized by hepatic CYP2C19 into meprobamate, a Schedule IV controlled substance that induces glutethimide-like euphoria, severe somnolence, and carries a high risk of chemical dependence [1]. Substituting Styramate with these older analogs forces formulators to accept a significantly narrower therapeutic window, increased regulatory scrutiny, and unacceptable motor impairment in outpatient settings. Consequently, Styramate is strictly required when the product profile demands potent polysynaptic reflex inhibition without the burden of controlled-substance metabolites or generalized sedative effects [2].

Therapeutic Dosing Efficacy Without Sedative Liability

In clinical applications, Styramate achieves effective skeletal muscle relaxation at doses of 200–400 mg (administered 3–4 times daily) without inducing significant sedation[1]. In contrast, the comparator Carisoprodol, administered at a standard dose of 350 mg, rapidly produces somnolence, glutethimide-like euphoria, and motor impairment[2]. This difference is driven by Styramate's selective interruption of nerve transmission in the spinal cord and brain stem, avoiding the generalized CNS depression characteristic of other carbamates [1].

Evidence DimensionSedative effect at therapeutic dose
Target Compound Data200–400 mg/dose (non-sedating)
Comparator Or BaselineCarisoprodol (350 mg/dose, highly sedating/euphoric)
Quantified DifferenceElimination of somnolence at equivalent therapeutic doses
ConditionsIn vivo clinical administration for painful muscle spasms

Allows formulators to develop muscle relaxant therapies that do not impair patient motor function or cognitive ability, a critical advantage for outpatient usability.

Absence of Controlled-Substance Metabolites

A major limitation of in-class substitutes like Carisoprodol is their metabolic profile; Carisoprodol is heavily metabolized by the hepatic CYP2C19 enzyme into meprobamate, a Schedule IV controlled substance with an approximately 8-hour half-life[1]. Styramate (2-hydroxy-2-phenylethyl carbamate), however, does not metabolize into meprobamate or other barbiturate-like compounds [1]. This distinct metabolic pathway prevents the accumulation of dependence-forming metabolites.

Evidence DimensionGeneration of Schedule IV metabolites
Target Compound Data0% meprobamate generation
Comparator Or BaselineCarisoprodol (Significant conversion to meprobamate via CYP2C19)
Quantified DifferenceComplete avoidance of meprobamate metabolic pathway
ConditionsHepatic metabolism (CYP450 system)

Reduces regulatory and compliance burdens for pharmaceutical procurement by avoiding the controlled-substance classification associated with meprobamate prodrugs.

Suitability for Advanced Transdermal Delivery Systems

Styramate's specific physicochemical properties, including its solubility parameter, make it highly compatible with controlled-release transdermal patches [1]. It can be successfully formulated in ternary multiple polymer adhesive systems comprising polyacrylate and rubber-based pressure-sensitive adhesives in ratios ranging from 2:98 to 96:4 by weight [1]. This allows for sustained release profiles that are difficult to achieve with standard oral carbamates that suffer from rapid peak-trough plasma fluctuations.

Evidence DimensionPolymer adhesive formulation ratio
Target Compound DataCompatible with 2:98 to 96:4 polyacrylate/rubber blends
Comparator Or BaselineStandard oral-only muscle relaxants (Limited to GI absorption)
Quantified DifferenceEnables continuous transdermal flux vs. episodic oral dosing
ConditionsTernary multiple polymer adhesive transdermal systems

Provides formulation scientists with a viable carbamate API for next-generation transdermal patches, expanding product lifecycle opportunities.

Selective Polysynaptic Reflex Depression

Pharmacological studies in acute high cervical models demonstrate that Styramate selectively depresses polysynaptic reflexes in the spinal cord and brain stem [1]. While meprobamate abolishes the spinal cord reflex (SCF) at doses of 15 to 40 mg/kg but simultaneously induces widespread CNS depression, Styramate selectively antagonizes hindleg extensor tonic spasms without exerting a blocking effect at the neuromuscular junction[1].

Evidence DimensionSpinal cord reflex (SCF) inhibition profile
Target Compound DataSelective polysynaptic depression without neuromuscular block
Comparator Or BaselineMeprobamate (Abolishes SCF at 15–40 mg/kg with generalized CNS depression)
Quantified DifferenceHigher selectivity for polysynaptic pathways over generalized CNS depression
ConditionsIn vivo spinal cat / acute high cervical models

Ensures that the procured API targets the specific neuromuscular dysfunction without causing off-target generalized CNS or neuromuscular junction blockade.

Non-Sedating Outpatient Muscle Relaxant Formulations

Directly leverages Styramate's ability to provide spasmolytic relief at 200–400 mg doses without the somnolence and euphoria associated with carisoprodol[1]. This makes it the ideal API choice for daytime-use pharmaceutical products where patient motor function and cognitive clarity must be preserved.

Transdermal and Controlled-Release Patches

Utilizes Styramate's compatibility with polyacrylate and rubber-based pressure-sensitive adhesives (in 2:98 to 96:4 ratios) [2]. It is perfectly suited for continuous-release applications that avoid the peak-trough plasma fluctuations and compliance issues of episodic oral dosing.

Regulatory-Compliant Neuromuscular Therapeutics

Capitalizes on Styramate's lack of CYP2C19-mediated conversion to meprobamate [3]. It is essential for procurement in markets with strict controlled-substance regulations where meprobamate-generating prodrugs are heavily restricted, monitored, or banned.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.07389321 Da

Monoisotopic Mass

181.07389321 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CBK7Y28SP3

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BA - Carbamic acid esters
M03BA04 - Styramate

Other CAS

94-35-9

Wikipedia

Styramate

Dates

Last modified: 08-15-2023
1: Singh KP. Quinidine like activity of a new central depressant 2-hydroxy-2-phenyl-ethyl carbamate (styramate). Arch Int Pharmacodyn Ther. 1965 Oct;157(2):424-31. PubMed PMID: 5868743.
2: DE SALVA S, EVANS R. Anticonvulsive character of styramate and other depressant drugs. Toxicol Appl Pharmacol. 1960 Jul;2:397-402. PubMed PMID: 13815010.
3: CHESROW EJ, KAPLITZ SE, MUSCI JP, BREME JT, MARQUARDT GH. Clinical evaluation of styramate (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases. J Am Geriatr Soc. 1960 Apr;8:288-91. PubMed PMID: 13809733.
4: JOHNSON RW. Use of styramate in common joint and muscular afflictions. J Am Osteopath Assoc. 1960 Jan;59:359-60. PubMed PMID: 14407518.
5: BILLOW BW, MARTORELLA FJ, PALEY SS. Clinical experiences with styramate, a nonsedative skeletal muscle relaxant. Int Rec Med. 1960 Jan;173:35-8. PubMed PMID: 13800722.
6: DE SALVA SJ, ERCOLI N. Differential action of styramate and meprobamate on spinal reflexes. Proc Soc Exp Biol Med. 1959 Jun;101(2):250-2. PubMed PMID: 13675201.

Explore Compound Types